N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features both benzoxazole and benzothiazole moieties. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit quorum sensing pathways in bacteria .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to bind to the active site of certain bacterial systems, inhibiting their function .
Biochemical Pathways
N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide may affect quorum sensing pathways in bacteria . Quorum sensing is a form of bacterial cell-cell communication that responds to external factors such as nutrient availability and defense mechanisms .
Result of Action
Similar compounds have been found to inhibit bacterial growth and biofilm formation .
Biochemical Analysis
Biochemical Properties
It is known that benzoxazole and benzothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding interactions that can influence the function of the target molecule .
Cellular Effects
Benzoxazole and benzothiazole derivatives have been shown to influence cell function in various ways . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazole and benzothiazole derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole and benzothiazole derivatives have been studied in both in vitro and in vivo studies . These studies often examine the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide at different dosages in animal models have not been extensively studied. Benzoxazole and benzothiazole derivatives have been tested in animal models, and their effects can vary with dosage . These studies often observe any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzoxazole and benzothiazole derivatives can interact with various enzymes and cofactors . These interactions can influence metabolic flux or metabolite levels .
Transport and Distribution
Benzoxazole and benzothiazole derivatives can interact with various transporters or binding proteins . These interactions can influence the compound’s localization or accumulation .
Subcellular Localization
Benzoxazole and benzothiazole derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications . These factors can influence the compound’s activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and benzothiazole intermediates. One common method involves the cyclization of 2-aminophenol with carboxylic acids to form benzoxazole derivatives . Similarly, benzothiazole derivatives can be synthesized through the reaction of 2-aminothiophenol with carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial communication.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: Known for their antimicrobial and anticancer activities.
Benzo[d]thiazole derivatives: Exhibited potent anti-tubercular properties.
Imidazole derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide stands out due to its dual heterocyclic structure, which allows it to interact with multiple biological targets. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c25-19(21-24-16-9-2-4-11-18(16)27-21)22-14-7-5-6-13(12-14)20-23-15-8-1-3-10-17(15)26-20/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCWCRRVCFSOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.